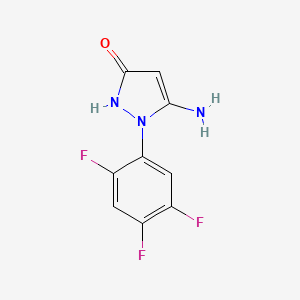

5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

The compound 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol is systematically named based on its pyrazole backbone, substituent positions, and functional groups. The parent structure is a pyrazol-3-ol (pyrazolone) derivative, with an amino group (-NH₂) at position 5, a hydroxyl group (-OH) at position 3, and a 2,4,5-trifluorophenyl substituent attached to the nitrogen atom at position 1.

Key structural features :

- Pyrazolone core : A five-membered heterocyclic ring containing two adjacent nitrogen atoms (N1 and N2) and a carbonyl group (C=O) at position 3.

- Amino group : A primary amine (-NH₂) at position 5, contributing to hydrogen-bonding capabilities.

- Trifluorophenyl substituent : A phenyl ring substituted with fluorine atoms at positions 2, 4, and 5, enhancing electronic effects and lipophilicity.

The molecular formula is C₉H₆F₃N₃O , with a molecular weight of 229.16 g/mol .

Molecular Geometry Optimization Through Computational Modeling

While specific computational studies for this compound are not documented in the provided sources, density functional theory (DFT) and molecular mechanics methods are typically employed to optimize pyrazole derivatives. These methods predict:

- Pyrazolone ring planarity : The conjugated π-system (N1-C2-C3-C4-N2) ensures a flat geometry, stabilized by resonance.

- Substituent orientation :

- The trifluorophenyl group adopts a coplanar configuration with the pyrazole ring to maximize conjugation.

- The amino group (-NH₂) likely adopts a sp³-hybridized geometry, enabling hydrogen bonding with the hydroxyl group or external molecules.

- Electronic distribution : Fluorine atoms at positions 2, 4, and 5 of the phenyl ring induce electron-withdrawing effects , polarizing the pyrazole ring and influencing reactivity.

Key computational parameters (hypothetical):

| Parameter | Value (Typical for Pyrazoles) |

|---|---|

| Bond Angle (N1-C2-C3) | ~120° |

| Bond Length (C3=O) | ~1.22 Å |

| Dipole Moment | ~3.5 D |

Spectroscopic Characterization (FT-IR, NMR, UV-Vis)

Spectroscopic data for this compound is inferred from structural analogs and general pyrazole chemistry.

FT-IR Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N-H (Amino) | 3300–3500 | Stretching |

| O-H (Hydroxyl) | 3200–3400 | Broad stretch |

| C=O (Pyrazolone) | 1650–1700 | Stretching |

| C-F (Trifluorophenyl) | 1250–1300 | Stretching |

NMR Spectroscopy

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Trifluorophenyl) | 6.8–7.5 | Singlet | 2H |

| Amino (-NH₂) | 5.0–6.0 | Broad singlet | 2H |

| Hydroxyl (-OH) | 11.0–12.0 | Broad singlet | 1H |

Note: Specific NMR data for this compound is not available in the provided sources; assignments are based on analogous pyrazolones.

UV-Vis Spectroscopy

The compound likely exhibits absorption bands in the UV region due to π→π* transitions in the pyrazole ring and trifluorophenyl substituent. A λₘₐₓ near 250–300 nm is anticipated, consistent with pyrazolone derivatives.

X-ray Crystallographic Analysis of Solid-State Configuration

X-ray crystallography would resolve the space group , unit cell dimensions , and intermolecular interactions . While no experimental data is provided for this compound, related pyrazolones often crystallize in monoclinic systems (e.g., P2₁/c ).

Hypothetical crystallographic features :

- Hydrogen bonding :

- O-H…N interactions between hydroxyl and amino groups.

- N-H…O bonds involving intermolecular amino groups and carbonyl oxygens.

- Stacking interactions : Aromatic trifluorophenyl groups may form π–π interactions or C-F…π contacts.

- Crystal density : Estimated ~1.4–1.6 g/cm³, typical for fluorinated aromatic compounds.

| Parameter | Hypothetical Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 12 Å, c ≈ 15 Å |

| Hydrogen Bond Length | O-H…N ≈ 1.8–2.0 Å |

Properties

IUPAC Name |

3-amino-2-(2,4,5-trifluorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-4-1-6(12)7(2-5(4)11)15-8(13)3-9(16)14-15/h1-3H,13H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNHYUBGGFLOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N2C(=CC(=O)N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1411726-28-7 | |

| Record name | 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 2,4,5-trifluorobenzaldehyde, followed by subsequent functional group modifications to introduce the amino group at the desired position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The trifluorophenyl group can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

Structural Features

The compound features a pyrazole ring substituted with an amino group and a trifluorophenyl group. This unique structure contributes to its diverse chemical properties and biological activities.

Medicinal Chemistry

Anticancer Activity : Research has shown that derivatives of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol exhibit significant anticancer properties. For instance:

- A derivative demonstrated an IC50 value ranging from 0.08 to 12.07 mM against various tumor cell lines, indicating strong potential as an anticancer agent.

Anti-inflammatory Effects : The compound has also been studied for its ability to reduce inflammation. In vitro studies suggest it can mitigate neuroinflammation and oxidative stress in neuronal cells, highlighting its therapeutic potential in neurodegenerative diseases.

Chemical Synthesis

5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis .

Biological Research

The compound's interaction with biological targets positions it as a candidate for drug discovery:

- Mechanism of Action : The trifluorophenyl moiety enhances binding affinity to specific enzymes and receptors, while the amino group allows for crucial hydrogen bonding interactions that modulate biological activity.

Industrial Applications

In industry, this compound is utilized in developing specialty chemicals and advanced materials due to its unique properties. It can be applied in coatings, adhesives, and electronic materials .

Case Study 1: Anticancer Potential

A study conducted on the anticancer effects of aminopyrazole derivatives found that one derivative of this compound effectively inhibited HepG2 liver cancer cells with a mean growth inhibition percentage of approximately 54.25%. This suggests significant potential for further development as an anticancer therapeutic.

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound against glutamate-induced oxidative stress in HT-22 cells. The results indicated that it could protect against neurotoxicity, suggesting applications in treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the amino group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological activities and exert its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogues with Varying Fluorine Substitution

2.1.1 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol This analog (CAS: 1247169-18-1) features a single fluorine atom at the para position of the phenyl ring. Its molecular formula is C₉H₈FN₃O (MW: 209.18 g/mol), compared to the target compound’s C₉H₆F₃N₃O (MW: 235.16 g/mol).

2.1.2 5-Amino-1-(2,4,5-trifluorophenyl)-2,3-dihydro-1H-pyrazol-3-one This dihydro analog () has a partially saturated pyrazole ring, which reduces aromaticity and planarity. Such structural changes can alter binding to enzymes or receptors, as seen in other dihydro-pyrazoles, which often exhibit modified pharmacokinetic profiles .

Heterocyclic Hybrids and Derivatives

2.2.1 Pyrazole-Thiophene Hybrids (Compounds 7a and 7b) The Molecules 2012 study describes pyrazole derivatives fused with thiophene rings, such as 7a and 7b. These compounds incorporate cyano or ester groups, enhancing their electronic diversity. The thiophene moiety may improve π-π stacking interactions in drug-receptor binding compared to purely aromatic pyrazoles .

2.2.2 Pyrazole-Triazole Hybrids

The compound in combines pyrazole with a 1,2,3-triazole ring. Such hybrids are associated with antimicrobial and anticancer activities due to synergistic electronic effects. The crystallographic data confirms a planar structure, which is critical for intercalation into DNA or enzyme active sites. The target compound’s lack of a triazole group may limit its versatility in multi-target therapies .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Key Research Findings

- Fluorine Substitution: The 2,4,5-trifluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to mono-fluorinated analogs .

- Ring Saturation : Dihydro derivatives (e.g., ) may exhibit reduced bioactivity due to conformational restrictions .

- Heterocyclic Hybrids : Thiophene or triazole incorporation expands electronic diversity, improving interaction with biological targets .

Biological Activity

5-Amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol (CAS No. 1411726-28-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol is , with a molecular weight of 229.16 g/mol. The compound features a pyrazole ring substituted with an amino group and a trifluorophenyl group, contributing to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with 2,4,5-trifluorobenzaldehyde, followed by functional group modifications. Common solvents used include ethanol or methanol, with acetic acid often serving as a catalyst.

Biological Activity Overview

Research indicates that 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol exhibits various biological activities:

- Anticancer Activity : In vitro studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For example, one derivative demonstrated an IC50 value in the range of 0.08–12.07 mM against tumor cell lines .

- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in models of glial activation and neurotoxicity .

- Mechanism of Action : The trifluorophenyl moiety enhances binding affinity to biological targets such as enzymes and receptors. The amino group facilitates hydrogen bonding interactions crucial for biological activity .

Case Study 1: Anticancer Potential

A study investigating the effects of various aminopyrazole derivatives found that one derivative of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol was effective against HepG2 liver cancer cells with a mean growth inhibition percentage of approximately 54.25% . This suggests potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Properties

In another study focusing on neuroinflammation, the compound exhibited significant protective effects against glutamate-induced oxidative stress in HT-22 cells. This highlights its potential use in treating neurodegenerative diseases .

Comparative Analysis

To understand the uniqueness of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Structural Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazol-3-ol | Difluoro substitution | Moderate anticancer | 15 |

| 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-3-ol | Fluoro substitution | Low anti-inflammatory | >20 |

| 5-Amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol | Trifluoro substitution | Strong anticancer & anti-inflammatory | <12 |

Q & A

Basic: How can researchers optimize the synthesis of 5-amino-1-(2,4,5-trifluorophenyl)-1H-pyrazol-3-ol for high yield and purity?

Methodological Answer:

The synthesis of fluorinated pyrazoles often involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For 2,4,5-trifluorophenyl-substituted derivatives, regioselectivity must be controlled due to steric and electronic effects of fluorine substituents. Key steps include:

- Precursor Selection : Use 2,4,5-trifluorophenyl hydrazine and β-keto esters (e.g., ethyl acetoacetate) as starting materials. Adjust substituent positions to favor pyrazole ring formation .

- Catalysis : Employ microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80–90% yield in 30 minutes at 120°C) .

- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate regioisomers. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) due to fluorine substitution patterns in this compound?

Methodological Answer:

Fluorine atoms induce deshielding effects and splitting patterns in NMR. For 2,4,5-trifluorophenyl groups:

- ¹H NMR : The para-fluorine (position 5) causes splitting in adjacent protons (e.g., pyrazole C4-H). Compare with mono- or di-fluorinated analogs (e.g., 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine ) to assign peaks.

- ¹⁹F NMR : Use decoupling experiments to distinguish between ortho, meta, and para fluorine atoms. Chemical shifts typically range from -110 to -125 ppm for aryl fluorides .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., monoclinic P21/c space group for related fluorophenyl-pyrazoles ).

Basic: What are the solubility challenges of this compound in aqueous vs. organic solvents, and how can they be addressed?

Methodological Answer:

The compound’s solubility is influenced by its phenolic (-OH) and amino (-NH₂) groups, balanced against the hydrophobic trifluorophenyl moiety.

- Aqueous Solubility : Use DMSO or DMF as co-solvents (≤10% v/v) to enhance solubility in biological assays. Adjust pH to deprotonate the phenolic group (pKa ~9–10) .

- Organic Solubility : Test chloroform, ethyl acetate, or THF. For crystallography, optimize solvent mixtures (e.g., ethanol/dichloromethane) .

- Surfactants : Use Tween-80 or cyclodextrins for in vitro studies requiring stable aqueous dispersions .

Advanced: How does the 2,4,5-trifluorophenyl group influence bioactivity compared to other fluorinated analogs?

Methodological Answer:

Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets in enzymes. Compare with analogs:

- Activity Trends : Replace 2,4,5-trifluorophenyl with 4-chlorophenyl () or 2,6-difluorophenyl () to assess changes in IC₅₀ values.

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets like COX-2 or kinases. The trifluorophenyl group may improve binding affinity by 2–3 kcal/mol compared to non-fluorinated analogs .

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) to correlate substituent positions with cytotoxicity .

Advanced: What computational methods are suitable for predicting the tautomeric behavior of the pyrazole ring in this compound?

Methodological Answer:

The pyrazole ring exists in keto-enol tautomeric forms. Use:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy differences between tautomers. Solvent effects (e.g., PCM model for water) stabilize the enol form .

- MD Simulations : Run 100-ns trajectories in GROMACS to observe tautomerization dynamics. The amino group (-NH₂) may stabilize the keto form via intramolecular hydrogen bonding .

- Spectroscopic Validation : Compare computed IR frequencies (e.g., O-H stretch at 3200 cm⁻¹) with experimental FTIR data .

Advanced: How to address conflicting data in biological assays (e.g., IC₅₀ variability) caused by impurities or tautomerism?

Methodological Answer:

- Purity Control : Use LC-MS to detect impurities (e.g., regioisomers or oxidation byproducts). Adjust synthetic conditions to minimize side products .

- Tautomer Standardization : Pre-equilibrate solutions at a fixed pH (e.g., pH 7.4 for physiological conditions) before assays. Use NMR to confirm the dominant tautomer .

- Statistical Analysis : Apply ANOVA to compare batch-to-batch variability. For IC₅₀ discrepancies ≥50%, repeat assays with freshly purified samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.